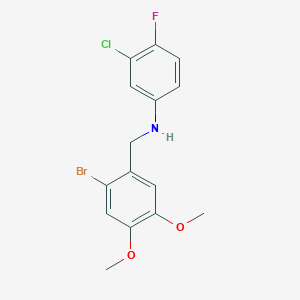
(2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine, also known as BDFA, is a synthetic compound that belongs to the family of phenethylamines. It has been synthesized for scientific research purposes and has shown potential in various fields of study, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
The exact mechanism of action of (2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine is not fully understood, but it is believed to act on various molecular targets in the body. (2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine has been shown to inhibit the activity of certain enzymes, including topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression, respectively. (2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine has also been shown to modulate the activity of certain receptors, including the serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
(2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine has been shown to have various biochemical and physiological effects in the body. In preclinical studies, (2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. (2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine has also been shown to protect against oxidative stress and inflammation in the brain, which may have potential therapeutic implications for neurodegenerative diseases. Additionally, (2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine has been shown to modulate the activity of certain receptors, which may have potential therapeutic implications for mood disorders and other psychiatric conditions.
実験室実験の利点と制限
(2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine has several advantages for lab experiments, including its stability, solubility, and selectivity for certain molecular targets. However, there are also limitations to its use, including its potential toxicity and the need for further preclinical and clinical studies to fully understand its safety and efficacy.
将来の方向性
There are several future directions for the study of (2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine. One potential direction is to further investigate its potential as an anticancer agent, with a focus on its mechanism of action and its efficacy in preclinical and clinical studies. Another potential direction is to investigate its potential as a neuroprotective agent, with a focus on its ability to protect against oxidative stress and inflammation in the brain. Additionally, further studies are needed to fully understand the safety and efficacy of (2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine in humans, and to explore its potential as a drug candidate for various diseases and conditions.
合成法
(2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine can be synthesized using a multistep process that involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with 3-chloro-4-fluoroaniline in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
(2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine has been studied for its potential as a drug candidate in various fields of research. It has shown promising results in preclinical studies as an anticancer agent, with the ability to induce apoptosis in cancer cells. (2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine has also been studied for its potential as a neuroprotective agent, with the ability to protect against oxidative stress and inflammation in the brain. Additionally, (2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine has been studied for its potential as a ligand for various receptors, including the serotonin and dopamine receptors.
特性
IUPAC Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3-chloro-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClFNO2/c1-20-14-5-9(11(16)7-15(14)21-2)8-19-10-3-4-13(18)12(17)6-10/h3-7,19H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSTVLXDKSOSDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNC2=CC(=C(C=C2)F)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5418183 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(7-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6045985.png)
![1-(diethylamino)-3-(5-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6045996.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6046002.png)
![2-[(3,4-diethoxyphenyl)acetyl]-3-[(4-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6046006.png)
![2-[(5-methyl-2-pyrazinyl)carbonyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046012.png)
![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6046013.png)
![(1S*,4S*)-2-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6046029.png)
![4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6046030.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6046032.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-(2-methylphenyl)piperidine](/img/structure/B6046039.png)
![5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B6046064.png)
![N-methyl-1-{1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B6046073.png)
![(1S,9S)-11-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6046075.png)
![{[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid](/img/structure/B6046082.png)